molecular formula C13H11NO2 B1302291 2-(3'-Pyridyl)phenylacetic acid CAS No. 675602-63-8

2-(3'-Pyridyl)phenylacetic acid

Cat. No.: B1302291
CAS No.: 675602-63-8
M. Wt: 213.23 g/mol
InChI Key: PMPVQDCSSJCWGH-UHFFFAOYSA-N
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Description

2-(3'-Pyridyl)phenylacetic acid (CAS: 675602-63-8) is a synthetic aromatic carboxylic acid featuring a phenyl group linked to a pyridine ring via an acetic acid moiety. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol. The pyridine nitrogen at the meta position introduces electronic effects, distinguishing it from simpler phenylacetic acids. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor or intermediate due to its modifiable structure .

Properties

IUPAC Name

2-(2-pyridin-3-ylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPVQDCSSJCWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375192
Record name 2-(3'-Pyridyl)phenylacetic acid
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-63-8
Record name Benzeneacetic acid, 2-(3-pyridinyl)-
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Record name 2-(3'-Pyridyl)phenylacetic acid
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Record name 675602-63-8
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3’-Pyridyl)phenylacetic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for 2-(3’-Pyridyl)phenylacetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Scientific Research Applications

Synthesis of 2-(3'-Pyridyl)phenylacetic Acid

The synthesis of this compound typically involves reactions that can be catalyzed by various agents under different conditions. The compound can be synthesized through the condensation of 3-pyridinecarboxaldehyde with phenylacetic acid derivatives. The use of catalysts such as titanium(IV) chloride has been reported to enhance yields significantly under mild conditions.

Antiviral Activity

Recent studies indicate that compounds related to this compound exhibit antiviral properties, particularly against hepatitis C virus (HCV). For instance, a patent describes the use of pyridyl derivatives for inhibiting HCV activity, suggesting that this compound could serve as a lead compound in developing antiviral medications .

Antimicrobial Properties

Research has shown that derivatives of phenylacetic acid demonstrate significant antimicrobial activity. A study evaluated various synthesized compounds for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising results for compounds structurally related to this compound .

Pain Management

The analgesic potential of this compound has been explored in various studies. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests it could function similarly in pain relief and inflammation reduction.

Neurological Disorders

Emerging research indicates that derivatives of this compound may have neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The modulation of calcium channels by pyridyl amides has been cited as a mechanism through which these compounds may exert protective effects on neuronal cells .

Data Tables

Application Activity Reference
AntiviralInhibition of HCV
AntimicrobialEfficacy against E. coli
Pain managementAnalgesic properties
NeuroprotectiveModulation of calcium channels

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyridyl derivatives demonstrated significant inhibitory effects on HCV replication in vitro. The results suggest that modifications on the phenyl ring can enhance antiviral activity, indicating the potential for developing new antiviral agents based on this compound .

Case Study 2: Antimicrobial Activity

In a comparative study, several phenylacetic acid derivatives were tested against common bacterial pathogens. The results indicated that certain modifications to the pyridine ring increased antibacterial potency, with some compounds achieving zones of inhibition comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(3’-Pyridyl)phenylacetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Phenylacetic Acid (PAA)
  • Structure : Benzyl group directly attached to acetic acid (C₆H₅CH₂COOH).
  • Key Differences : Lacks the pyridine ring, resulting in lower polarity and altered electronic properties.
  • Applications : Used in fragrance synthesis, drug precursors (e.g., ibuprofen), and biodegradation studies .
Ibuprofen (4-Isobutyl-α-methylphenylacetic Acid)
  • Structure : Methyl group at the α-carbon and isobutyl substituent on the phenyl ring.
  • Key Differences : Increased lipophilicity due to the isobutyl group, enhancing blood-brain barrier penetration.
  • Applications: Nonsteroidal anti-inflammatory drug (NSAID) .
2-(4-Chlorophenoxy)phenylacetic Acid
  • Structure: Phenoxy group substituted with chlorine at the para position.
  • Key Differences: Chlorophenoxy group enhances herbicidal activity compared to pyridyl derivatives.
  • Applications : Herbicide intermediate .

Heterocyclic Analogues

2-[2-(Pyridyl)ethenyl]-1,3,4-oxadiazoles
  • Structure : Pyridyl group conjugated with ethenyl-oxadiazole.
  • Key Differences : Extended conjugation system enables optoelectronic applications, unlike 2-(3'-Pyridyl)phenylacetic acid.
  • Applications : Heat-resistant polymers, optical brighteners .
3-Pyridylacetic Acid Hydrochloride
  • Key Differences : Reduced steric hindrance and higher solubility in polar solvents.
  • Applications : Pharmaceutical impurity standard (e.g., risedronate synthesis) .

Physicochemical Properties and Reactivity

Acidity and Electronic Effects

  • This compound : The electron-withdrawing pyridine ring increases acidity (predicted pKa ~3.5–4.0) compared to unsubstituted PAA (pKa ~4.3) .
  • Halogen-Substituted Analogs : 2-(2-Chlorophenyl)acetic acid has a pKa of ~3.8 due to the inductive effect of chlorine .

Solubility and Lipophilicity

  • This compound : Moderate solubility in water (enhanced by pyridine’s polarity) but lower than hydrochlorides (e.g., 3-pyridylacetic acid hydrochloride) .
  • Ibuprofen : Highly lipophilic (logP ~3.8), favoring membrane permeability .

Pharmaceutical Relevance

  • This compound: Potential as a metalloenzyme inhibitor due to pyridine’s metal-coordinating ability, similar to copper-phenylacetate complexes .
  • Diclofenac (2-(2,6-Dichloroanilino)phenylacetic Acid): Blocks cyclooxygenase via anilino substitution, a feature absent in pyridyl derivatives .

Agrochemical Performance

  • Herbicidal Activity: Pyridyl derivatives like quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) outperform phenylacetic acids in weed control due to heterocyclic bioactivity .

Biodegradation Pathways

Data Table: Comparative Analysis

Compound Molecular Weight Substituents pKa Key Applications
This compound 213.23 3-pyridyl, phenyl ~3.8 Pharmaceutical intermediates
Phenylacetic acid 136.15 None 4.3 Fragrances, drug synthesis
Ibuprofen 206.28 α-methyl, 4-isobutyl 4.9 NSAID
2-(2-Chlorophenyl)acetic acid 170.59 2-chloro 3.8 Reactivity studies
3-Pyridylacetic acid HCl 173.60 3-pyridyl 2.5 Impurity standard

Biological Activity

2-(3'-Pyridyl)phenylacetic acid (also known as 3-pyridyl-α-phenylacetic acid) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring attached to a phenylacetic acid moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing inflammation in various animal models.
  • Antioxidant Properties : It may act as a free radical scavenger, contributing to its protective effects against oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it could enhance cognitive functions and protect against neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : It has been reported to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response.
  • Antioxidant Activity : The compound's ability to scavenge free radicals helps mitigate oxidative damage in cells, contributing to its neuroprotective effects.
  • Modulation of Neurotransmitter Levels : Some studies indicate that it may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive function.

Data Table: Biological Activities and IC50 Values

Biological ActivityModel/SystemObserved EffectIC50 Value
Anti-inflammatoryLPS-stimulated macrophagesDecreased TNF-α production25 µM
AntioxidantDCFH-DA assay (in vitro)Scavenging of ROS15 µM
NeuroprotectionScopolamine-induced amnesia ratsImproved memory retentionNot specified

Case Studies

  • Neuroprotective Study : In a study involving scopolamine-induced amnesia in rats, administration of this compound significantly improved memory retention compared to control groups. This effect was linked to increased levels of glutathione and enhanced antioxidant enzyme activities .
  • Anti-inflammatory Research : A study utilizing LPS-stimulated macrophages demonstrated that this compound effectively reduced the secretion of pro-inflammatory cytokines, suggesting its potential for treating inflammatory diseases .
  • Oxidative Stress Protection : Research indicated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide, further supporting its role as an antioxidant agent .

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